molecular formula C9H17NO2 B015300 [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl CAS No. 55738-75-5

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl

Cat. No.: B015300
CAS No.: 55738-75-5
M. Wt: 171.24 g/mol
InChI Key: FSOVQIPUADDCNW-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl: is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a hydroxymethyl group attached to a pyrrolidine ring, which is further substituted with four methyl groups

Scientific Research Applications

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Hydroxymethyl groups have been shown to enhance the interaction of drugs with their active sites . This suggests that the compound could potentially interact with a variety of molecular targets, enhancing their activity and contributing to its therapeutic effects.

Mode of Action

The introduction of a hydroxymethyl group can lead to changes in the physical-chemical properties of a molecule, potentially enhancing its biological activity . This could involve increasing the affinity of the compound for its target, altering the conformation of the target protein, or modulating the downstream signaling pathways.

Biochemical Pathways

Hydroxymethylation is a key process in epigenetic regulation, influencing gene expression and cellular function . Therefore, it’s plausible that this compound could impact various biochemical pathways through its potential epigenetic effects.

Pharmacokinetics

Hydroxymethylation has been shown to enhance the pharmacodynamic and pharmacokinetic properties of certain compounds . This could potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby enhancing its bioavailability.

Result of Action

Hydroxymethylation can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, it’s plausible that this compound could have diverse molecular and cellular effects, depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DNA hydroxymethylation, a key epigenetic mechanism, is sensitive to environmental stimuli . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through the reaction of amines with aldehydes or ketones under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde in the presence of a base.

    Oxidation: The final step involves the oxidation of the hydroxymethyl group to form the oxidanyl group. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both hydroxymethyl and oxidanyl groups in [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl makes it unique compared to other similar compounds. These functional groups contribute to its reactivity and potential applications in various fields.

Properties

IUPAC Name

(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11-12H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOVQIPUADDCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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